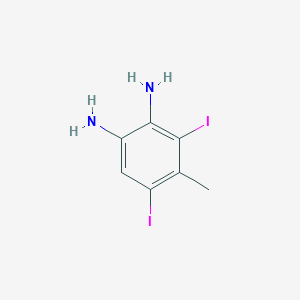
3,5-Diiodo-4-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8I2N2 It is a derivative of benzene, where two iodine atoms are substituted at the 3 and 5 positions, and a methyl group is substituted at the 4 position, with two amino groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methylbenzene-1,2-diamine typically involves the iodination of 4-methylbenzene-1,2-diamine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to replace the iodine atoms.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-4-methylbenzene-1,2-diamine.
Reduction: Formation of 3,5-diamino-4-methylbenzene-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diiodo-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can activate protein dephosphorylation, leading to the down-regulation of enzyme activities dependent on phosphorylated proteins, such as topoisomerases and kinases . This can result in various biological effects, including antitumor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1,2-diamine: Lacks the iodine substituents, making it less reactive in certain chemical reactions.
3,5-Diiodoaniline: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3,5-Diiodo-4-methylbenzene-1,2-diamine is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H8I2N2 |
|---|---|
Poids moléculaire |
373.96 g/mol |
Nom IUPAC |
3,5-diiodo-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8I2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 |
Clé InChI |
YEMVEDUUCIAMFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1I)N)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
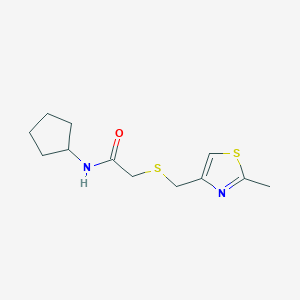
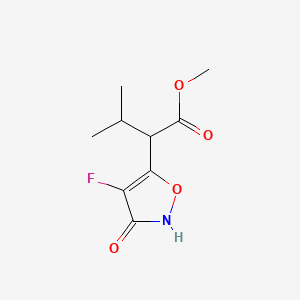
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)

![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
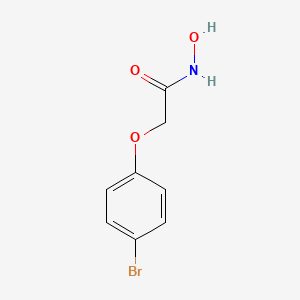

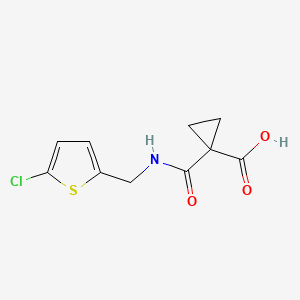
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
